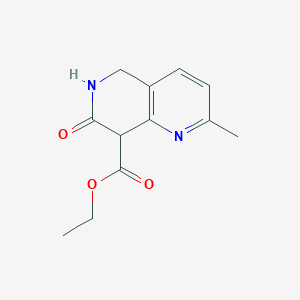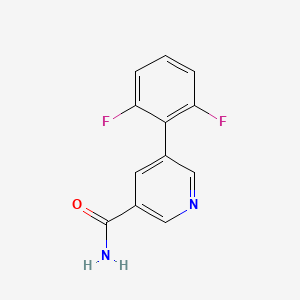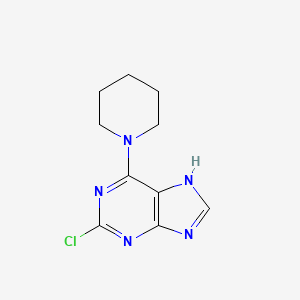
4-(2-Phenylethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenethylquinoline is an organic compound belonging to the quinoline family, characterized by a phenethyl group attached to the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to produce quinoline derivatives more efficiently .
Industrial Production Methods
Industrial production of 4-phenethylquinoline often employs catalytic systems to enhance yield and selectivity. The use of recyclable catalysts and green chemistry principles, such as ionic liquids and ultrasound-promoted reactions, has been reported to improve the sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-phenethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and metastasis . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
4-Phenoxyquinoline: Studied for its antitumor properties.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
4-Phenethylquinoline stands out due to its unique phenethyl substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit VEGFR2 specifically highlights its potential in cancer treatment, setting it apart from other quinoline derivatives .
Propiedades
Número CAS |
5414-80-2 |
|---|---|
Fórmula molecular |
C17H15N |
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-9,12-13H,10-11H2 |
Clave InChI |
JGVZDKXJGZQANY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11873463.png)

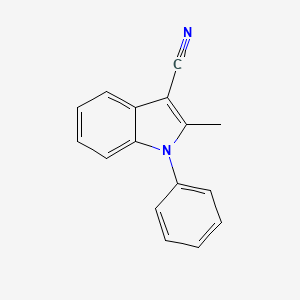
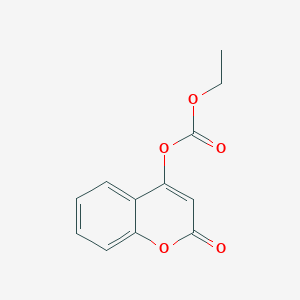
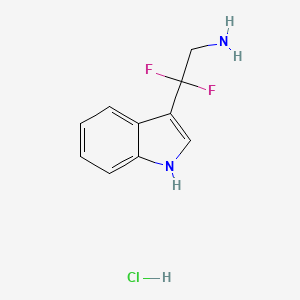
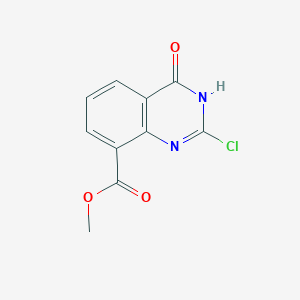

![Dimethyl 1,2-diazaspiro[4.4]nona-1,3-diene-3,4-dicarboxylate](/img/structure/B11873491.png)
